Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2Z)-
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Overview
Description
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- is an organic compound with a complex structure that includes a six-membered ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- typically involves the esterification of acetic acid with (3,3-dimethylcyclohexylidene)ethanol under acidic conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-
- Acetic acid, (3,3-dimethylcyclohexylidene)-, propyl ester, (2E)-
Uniqueness
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- is unique due to its specific ester group and the presence of a six-membered ring with dimethyl substitutions. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
37722-77-3 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3,3-dimethylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-11(13)8-10-6-5-7-12(2,3)9-10/h8H,4-7,9H2,1-3H3/b10-8- |
InChI Key |
BKHNGPZOPOPDCJ-NTMALXAHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCC(C1)(C)C |
Canonical SMILES |
CCOC(=O)C=C1CCCC(C1)(C)C |
Origin of Product |
United States |
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